molecular formula C10H12ClNO B15236575 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-amine

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-amine

Cat. No.: B15236575
M. Wt: 197.66 g/mol
InChI Key: AEZHBUGGVGAZEA-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-amine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The prop-2-en-1-amine side chain can participate in various biochemical reactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

  • 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness: 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9H,1,12H2,2H3

InChI Key

AEZHBUGGVGAZEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C=C)N)Cl

Origin of Product

United States

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